N,N-Dimethylol-N'-stearylurea
Description
Properties
CAS No. |
72749-65-6 |
|---|---|
Molecular Formula |
C21H44N2O3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1,1-bis(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(26)23(19-24)20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI Key |
BZTQFWIWLSWQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CO)CO |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways of N,n Dimethylol N Stearylurea
Investigation of Synthetic Routes for N,N-Dimethylol-N'-stearylurea
The creation of this compound primarily involves a two-step process: first, the synthesis of the N-stearylurea precursor, followed by its methylolation.
The conventional and most direct route to this compound is through the reaction of N-stearylurea with formaldehyde (B43269). This process is a specific example of the well-documented methylolation (or hydroxymethylation) reaction common in the production of aminoplast resins. irispublishers.com
The synthesis begins with the preparation of the precursor, N-stearylurea. A documented method involves reacting an alkali metal salt of urea (B33335), such as sodium urea, with stearyl chloride (the acid chloride of stearic acid). google.com This reaction yields the monosubstituted urea, which serves as the substrate for the subsequent step.
In the second stage, N-stearylurea is treated with approximately two molar equivalents of formaldehyde. scribd.com The reaction involves the addition of formaldehyde to the two available hydrogens on the terminal, unsubstituted nitrogen atom of the N-stearylurea molecule. This forms the target N,N-dimethylol derivative. This type of reaction is foundational in creating functional finishes for textiles, where the long stearyl chain imparts hydrophobicity. scribd.com
Table 1: Formaldehyde-Based Synthesis Overview
| Stage | Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|---|
| Precursor Synthesis | Sodium Urea | Stearyl Chloride | Room Temperature, Overnight google.com | N-stearylurea |
| Methylolation | N-stearylurea | Formaldehyde (2 eq.) | Aqueous solution, Acid or Base Catalysis, Controlled Temperature (e.g., 70-90°C) scribd.comas-proceeding.com | This compound |
Growing environmental and health concerns regarding formaldehyde have prompted research into alternative, formaldehyde-free crosslinking agents for industrial applications. mdpi.com One of the most prominent alternatives is glyoxal (B1671930). It is plausible to synthesize an analogue of this compound by adapting methods used for other substituted ureas.
A potential formaldehyde-free route involves the reaction of N-stearylurea with glyoxal in an aqueous solution. This reaction, analogous to the synthesis of N,N'-dimethyl-4,5-dihydroxyethyleneurea from N,N'-dimethylurea and glyoxal, would likely proceed in a weakly acidic or neutral medium (pH 4-7) at moderate temperatures (30-60°C). google.comepo.org The reaction leads to the formation of a cyclic derivative, N-stearyl-4,5-dihydroxyethyleneurea, which contains two hydroxyl groups and can serve a similar function to the dimethylol compound.
To enhance stability and performance, the resulting dihydroxy compound can be subsequently etherified (or acetalized) by reacting it with an alcohol, such as methanol, under acidic conditions. google.comepo.org
Table 2: Comparison of Formaldehyde and Formaldehyde-Free (Proposed) Routes
| Feature | Formaldehyde-Based Route | Glyoxal-Based Route (Proposed) |
|---|---|---|
| Aldehyde Reactant | Formaldehyde | Glyoxal |
| Primary Product | This compound | N-stearyl-4,5-dihydroxyethyleneurea |
| Structure | Acyclic dimethylol adduct | Cyclic dihydroxy adduct |
| Key Advantage | Established, direct methylolation | Avoids use of formaldehyde mdpi.com |
| Typical Conditions | Acid or base catalysis irispublishers.com | Weakly acidic, buffered solution google.comepo.org |
Reaction Mechanisms of this compound Formation
The formation of this compound is governed by the principles of urea-aldehyde chemistry, which involves distinct elementary steps, reactive intermediates, and significant influence from catalysts.
The formation of this compound from its precursor is an addition reaction. The mechanism proceeds through the nucleophilic attack of the nitrogen atoms of the urea derivative on the electrophilic carbonyl carbon of formaldehyde. irispublishers.com
The key elementary steps for the formation of this compound are:
First Methylolation: One molecule of formaldehyde reacts with the terminal -NH₂ group of N-stearylurea. This addition forms a monomethylol intermediate, N-monomethylol-N'-stearylurea. Due to the steric hindrance from the C18 stearyl group, the reaction is expected to occur exclusively on the unsubstituted nitrogen. google.com
Second Methylolation: A second molecule of formaldehyde reacts with the remaining hydrogen on the same nitrogen atom, yielding the final product, this compound.
The primary intermediates in this synthesis are the methylolureas themselves. The reaction is reversible, although the formation of the addition product is generally favored under typical synthesis conditions. researchgate.net While subsequent condensation reactions to form methylene (B1212753) or ether bridges are common in urea-formaldehyde polymer synthesis, the focus in producing this specific molecule is on controlling the initial addition reaction to prevent polymerization. irispublishers.com Advanced theoretical studies on urea-formaldehyde systems have also identified alternative mechanisms for subsequent condensation, such as the E1cb (unimolecular elimination of conjugate base) pathway under basic conditions, which involves the formation of a methyleneurea (B13816848) intermediate. mdpi.com
Table 3: Intermediates in the Methylolation of N-stearylurea
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | N-stearylurea + Formaldehyde | N-monomethylol-N'-stearylurea | Addition of the first -CH₂OH group. |
| 2 | N-monomethylol-N'-stearylurea + Formaldehyde | This compound | Addition of the second -CH₂OH group to the same nitrogen. |
The kinetics and efficiency of the methylolation of N-stearylurea are highly dependent on reaction conditions, particularly the presence of catalysts. researchgate.net
Catalytic Effects: The reaction is catalyzed by both acids and bases. researchgate.net
Base Catalysis: Under alkaline conditions (e.g., pH > 7), the urea nitrogen becomes deprotonated, forming a more potent nucleophile that readily attacks the formaldehyde carbon. This is often the preferred condition for the initial addition reaction to form methylol derivatives. google.com
Acid Catalysis: Under acidic conditions (e.g., pH < 7), the oxygen of the formaldehyde carbonyl group is protonated. This polarization makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the nitrogen atoms of the urea. researchgate.net
Reaction Kinetics: The addition reaction between urea and formaldehyde is generally described as a bimolecular, second-order reaction. researchgate.net The rate is directly proportional to the concentrations of both the urea derivative and formaldehyde. The presence of the long, lipophilic stearyl chain in N-stearylurea is expected to influence the kinetics compared to unsubstituted urea. Its steric bulk may slightly hinder the approach of formaldehyde, and its low water solubility might necessitate the use of co-solvents or phase-transfer agents to achieve a homogeneous reaction environment and practical reaction rates.
The temperature and the molar ratio of reactants are also critical parameters. Higher temperatures generally increase the reaction rate, but can also promote undesired condensation side reactions. as-proceeding.com A precise stoichiometric control of the formaldehyde-to-urea ratio is necessary to favor the formation of the dimethylol product over mono- or polymethylolated species. irispublishers.com
Table 4: Influence of Reaction Parameters on Synthesis
| Parameter | Effect on Reaction | General Findings |
|---|---|---|
| pH | Influences reaction rate and mechanism. | Addition is catalyzed by both acids and bases. researchgate.net |
| Catalyst | Increases the rate of reaction. | Hydroxide ions (base) or hydrogen ions (acid) are effective catalysts. researchgate.net |
| Temperature | Affects reaction kinetics. | Higher temperatures increase the rate but can lead to unwanted condensation. as-proceeding.com |
| Reactant Ratio (F:U) | Determines the degree of methylolation. | A 2:1 molar ratio of formaldehyde to N-stearylurea is required for the dimethylol product. scribd.com |
| Stearyl Group | Introduces steric and solubility effects. | May slightly reduce reaction rate and necessitates consideration of solvent system. |
Crosslinking Chemistry and Substrate Interactions of N,n Dimethylol N Stearylurea
Kinetic Studies of Crosslinking Reactions Involving N,N-Dimethylol-N'-stearylurea
Determination of Reaction Rates and Kinetic Modeling
The crosslinking reaction of N-methylol compounds like this compound with substrates containing hydroxyl groups (e.g., cellulose) is fundamentally an acid-catalyzed condensation reaction. researchgate.netresearchgate.net The determination of reaction rates involves monitoring the change in concentration of reactants or the formation of crosslinks over time under controlled conditions.
Detailed Research Findings
While specific data for this compound is absent, studies on similar systems provide a framework for understanding its kinetic behavior. For instance, the crosslinking of dimethyloldihydroxyethyleneurea (DMDHEU) with cotton cellulose (B213188) has been analyzed by measuring the nitrogen content of the treated fabric over time, which correlates to the extent of the crosslinking reaction. mdpi.com
Kinetic modeling for such reactions aims to develop mathematical expressions that describe the rate of reaction as a function of temperature and reactant concentrations. mdpi.comuj.edu.pl These models are crucial for optimizing industrial processes. For complex, multi-step reactions characteristic of polymer crosslinking, "model-free" or isoconversional methods are often employed. nih.govresearchgate.net These methods allow for the calculation of kinetic parameters without assuming a specific reaction model, which is advantageous given the complexity of the process. ias.ac.in
The general rate of reaction for a crosslinking process can be described by the following equation:
dα/dt = k(T)f(α)
Where:
dα/dt is the rate of conversion.
k(T) is the temperature-dependent rate constant.
f(α) is the reaction model, a function of the conversion degree (α).
The reaction rate is typically determined by tracking a measurable property that changes with the extent of crosslinking. For N-methylol compounds reacting with cellulose, this can be done by quantifying the amount of bound agent via methods like the Kjeldahl method for nitrogen content. mdpi.com The data can then be fitted to kinetic models to determine the rate constants.
Table 1: Illustrative Data for Kinetic Analysis of a Generic N-Methylol Crosslinking Reaction with Cellulose This table presents hypothetical data to demonstrate how reaction progress might be tracked. Actual values for this compound are not available.
| Curing Time (minutes) | % Conversion (α) at 140°C | % Conversion (α) at 150°C | % Conversion (α) at 160°C |
| 1 | 25 | 35 | 48 |
| 2 | 45 | 58 | 70 |
| 3 | 60 | 75 | 85 |
| 4 | 72 | 86 | 93 |
| 5 | 80 | 92 | 97 |
Research on Activation Energy and Temperature Dependence
The temperature dependence of the crosslinking reaction rate is described by the Arrhenius equation, and the activation energy (Ea) is a critical parameter derived from this relationship. libretexts.org Activation energy represents the minimum energy required for the crosslinking reaction to occur. A lower activation energy implies that the reaction can proceed more readily at lower temperatures. nih.gov
Detailed Research Findings
Experimental techniques such as Differential Scanning Calorimetry (DSC) and Oscillating Disk Rheometry (ODR) are commonly used to study the kinetics of crosslinking reactions under non-isothermal conditions (i.e., with a controlled heating rate). nih.govmdpi.com By conducting experiments at several different heating rates, isoconversional methods (e.g., Friedman, Kissinger–Akahira–Sunose) can be applied to determine the activation energy as a function of the degree of conversion. ias.ac.inresearchgate.net
The Arrhenius equation provides the mathematical basis:
k = A * exp(-Ea / RT)
Where:
k is the reaction rate constant.
A is the pre-exponential factor, related to collision frequency and orientation.
Ea is the activation energy.
R is the universal gas constant.
T is the absolute temperature (in Kelvin).
By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a straight line is obtained, and the activation energy can be calculated from its slope (-Ea/R). libretexts.orgacs.org
For related systems, activation energies have been determined. For example, in the crosslinking of cotton with dimethyloldihydroxyethyleneurea (2D resin), an apparent activation energy of 28.271 kJ/mol was calculated, indicating the reaction proceeds readily during storage. mdpi.com In another study involving the crosslinking of cotton with 1,2,3,4-butanetetracarboxylic acid (BTCA), the activation energy for the crosslinking reaction was found to be 102.8 kJ/mol. sci-hub.se These values highlight how the chemical nature of the crosslinker significantly influences the energy barrier for the reaction. The presence of the long stearyl chain in this compound would likely introduce steric effects that could influence its activation energy compared to smaller N-methylol compounds.
Table 2: Example Calculation of Activation Energy from Non-Isothermal DSC Data for a Model Crosslinking System This table illustrates the application of the Kissinger method, a common isoconversional approach. Specific data for this compound is not available.
| Heating Rate (β) (°C/min) | Peak Temperature (Tp) (K) | 1/Tp (K⁻¹) | ln(β/Tp²) |
| 5 | 425 | 0.002353 | -10.51 |
| 10 | 435 | 0.002299 | -9.84 |
| 15 | 442 | 0.002262 | -9.45 |
| 20 | 448 | 0.002232 | -9.21 |
From the slope of a plot of ln(β/Tp²) versus 1/Tp, the activation energy (Ea) can be calculated.
Advanced Applications and Functionalization in Material Science Utilizing N,n Dimethylol N Stearylurea
Textile Finishing Applications of N,N-Dimethylol-N'-stearylurea
In textile finishing, the compound functions as a reactive softener. The two N-methylol (-N-CH2OH) groups can form covalent crosslinks with the hydroxyl groups of cellulosic fibers like cotton under heat and acidic catalysis. inflibnet.ac.in Simultaneously, the long, fatty stearyl chain orients away from the fiber surface, imparting a soft handle and water repellency. inflibnet.ac.in This dual-action mechanism positions it as a valuable agent in durable press and functional finishing treatments.
The formation of creases and wrinkles in cellulosic fabrics like cotton is due to the breaking and reforming of hydrogen bonds between cellulose (B213188) chains as the fabric is stressed. inflibnet.ac.in Crosslinking agents create stable, covalent bonds between these chains, providing a "memory" that helps the fabric return to its flat state and resist wrinkling. inflibnet.ac.in The dimethylol functional groups in this compound are capable of this reaction, which is the fundamental mechanism behind improved crease recovery and dimensional stability. inflibnet.ac.ininflibnet.ac.in By locking the cellulose chains in place, the crosslinks also prevent the fiber swelling and movement that lead to shrinkage during laundering, thus enhancing the fabric's dimensional stability. scirp.org
While specific studies quantifying the crease recovery angle of fabrics treated solely with this compound are not widely available, the performance of analogous N-methylol crosslinkers like Dimethylol Dihydroxy Ethylene Urea (B33335) (DMDHEU) is well-documented and provides a benchmark for the expected effects.
Illustrative Data Table 1: Crease Recovery Performance of Cotton Fabric Treated with a Conventional N-Methylol Crosslinking Agent (DMDHEU) Note: This data is for the analogous compound DMDHEU and is intended to illustrate the typical performance enhancements achieved by N-methylol crosslinking agents. Specific values for this compound may vary.
| Treatment | Concentration (g/L) | Catalyst (g/L) | Curing Conditions | Crease Recovery Angle (Warp + Weft) |
| Untreated Cotton | 0 | 0 | N/A | ~165° |
| DMDHEU Treated | 80 | 20 (MgCl₂) | 150°C, 3 min | ~280° |
| DMDHEU Treated | 100 | 25 (MgCl₂) | 150°C, 3 min | ~295° |
| DMDHEU Treated | 120 | 30 (MgCl₂) | 150°C, 3 min | ~310° |
Data compiled from typical results reported in textile finishing literature. sapub.orgresearchgate.netmdpi.com
A significant challenge in durable press finishing is the reduction in the mechanical strength of the treated fabric. The formation of rigid crosslinks within the cellulose structure can make fibers brittle, leading to a loss in tensile strength, tear strength, and abrasion resistance. mdpi.cominflibnet.ac.in However, this compound contains an integrated stearyl group, which is a long hydrocarbon chain known for its lubricating and softening effects. This internal softener helps to minimize fiber-on-fiber friction, which can mitigate some of the strength loss typically associated with resin finishing. inflibnet.ac.in Additives like polyethylene (B3416737) emulsions and other softeners are commonly included in finishing baths for this purpose. inflibnet.ac.ininflibnet.ac.in The inclusion of the stearyl moiety within the crosslinker molecule itself represents a more advanced approach to balancing crease resistance with mechanical performance.
Illustrative Data Table 2: Mechanical Properties of Cotton Fabric Treated with a Conventional N-Methylol Crosslinking Agent (DMDHEU) Note: This data is for the analogous compound DMDHEU. The presence of the stearyl group in this compound is expected to mitigate some of the strength loss.
| Property | Untreated Fabric | Fabric Treated with DMDHEU | % Change |
| Tensile Strength (Warp) | ~450 N | ~250 N | ~ -44% |
| Tear Strength (Warp) | ~20 N | ~10 N | ~ -50% |
| Abrasion Resistance (Cycles to failure) | ~600 cycles | ~350 cycles | ~ -42% |
Data generalized from findings in textile research studies. researchgate.netmedcraveonline.commdpi.com
These systems provide permanent softness because the softener (the stearyl group) is covalently bonded to the fabric via the crosslinking reaction, making it highly durable to laundering, unlike traditional softeners that are only physically adsorbed onto the fabric surface. inflibnet.ac.in A patent describing the production of textile softeners through the methylolation of condensation products of fatty acids and urea highlights that such N-methylol compounds provide excellent surface smoothness. justia.com
Polymer Matrix Modification and Composite Development
The application of urea derivatives extends beyond textiles into the realm of polymer science, where they can be used as modifiers and coupling agents. The reactive nature of this compound suggests potential utility in modifying polymer matrices and enhancing the interface in composite materials.
Polymer modification is a common strategy to tailor the properties of standard polymers for specific applications, such as improving thermal stability, impact strength, or flexibility. kuraray.com Thermoset polymers, such as epoxy or phenolic resins, are characterized by a three-dimensional crosslinked network. specialchem.com Thermoplastics consist of long polymer chains with weaker intermolecular forces. specialchem.com
The performance of a polymer composite, which combines a polymer matrix with a reinforcement like glass or natural fibers, is highly dependent on the quality of the bond at the interface between the matrix and the reinforcement. mdpi.com Poor adhesion can lead to mechanical failure. Interfacial crosslinking, where chemical bonds are formed across this interface, is a key strategy for improving composite strength.
Chemical Modification and Derivatization Studies of N,n Dimethylol N Stearylurea
Synthesis of Novel N,N-Dimethylol-N'-stearylurea Derivatives
No specific studies detailing the synthesis of novel derivatives from this compound were found in the available scientific literature.
Information regarding structural modifications of this compound to enhance its reactivity and specificity is not present in the public scientific domain.
There is no available research on the introduction of auxiliary functional groups to the this compound molecule to impart multifunctional properties.
Research into Polymerizable Derivatives of the Compound
No published research could be located that investigates the synthesis or application of polymerizable derivatives of this compound.
There are no documented studies on the copolymerization of this compound or its derivatives with vinyl monomers.
No information is available regarding the use of this compound in the formation of interpenetrating polymer networks.
Analytical and Characterization Methodologies in N,n Dimethylol N Stearylurea Research
Spectroscopic Analysis of Compound Structure and Interactions
Spectroscopic methods are indispensable for elucidating the molecular structure of N,N-Dimethylol-N'-stearylurea and monitoring its reactions. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its functional groups and atomic arrangement.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a molecular fingerprint of the compound.
In the synthesis of this compound, FTIR can be used to monitor the progress of the reaction between stearylurea and formaldehyde (B43269). The disappearance of the N-H stretching vibrations of the primary amide in stearylurea and the appearance of O-H and C-N stretching vibrations associated with the newly formed methylol groups are key indicators of a successful reaction.
Key FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3500 | O-H (of methylol groups) | Stretching |
| 2850 - 2960 | C-H (of stearyl alkyl chain) | Stretching |
| ~1630 | C=O (Amide I) | Stretching |
| ~1560 | N-H (Amide II) | Bending |
| ~1248 | C-N | Stretching |
| ~1050 | C-O (of methylol groups) | Stretching |
Data is inferred from analogous compounds like N,N'-dimethylolurea and long-chain alkyl amides. researchgate.net
The FTIR spectrum of a material treated with this compound will show the characteristic peaks of the compound superimposed on the spectrum of the substrate. This allows for the confirmation of the presence of the finishing agent on the material's surface.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of this compound, including the connectivity of atoms and the chemical environment of each nucleus. Both ¹H NMR and ¹³C NMR are instrumental in confirming the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons in different parts of the molecule. The protons of the stearyl chain will appear in the upfield region (typically 0.8-1.6 ppm). The protons of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms will have characteristic chemical shifts in the downfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the urea (B33335) group will have a characteristic chemical shift in the downfield region (around 160-170 ppm). The carbons of the methylol groups and the stearyl chain will also have distinct signals.
Expected NMR Chemical Shifts for this compound:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH₃ (stearyl end) | ~0.9 |
| ¹H | -(CH₂)n- (stearyl chain) | ~1.2-1.6 |
| ¹H | -N-CH₂-OH | ~4.5-5.5 |
| ¹H | -OH | Variable |
| ¹³C | -CH₃ (stearyl end) | ~14 |
| ¹³C | -(CH₂)n- (stearyl chain) | ~22-32 |
| ¹³C | -N-CH₂-OH | ~60-70 |
| ¹³C | C=O (urea) | ~160-165 |
Data is inferred from studies on N,N'-dimethylolurea and long-chain alkyl compounds. nih.govmdpi.com
NMR spectroscopy is also invaluable for investigating the reaction pathways of this compound, such as its cross-linking reactions with substrates. By analyzing the NMR spectra of the reaction mixture over time, it is possible to identify intermediates and final products, thus elucidating the reaction mechanism.
Chromatographic Techniques for Purity and Reaction Product Analysis
Chromatographic techniques are essential for separating and quantifying the components of a mixture. In the context of this compound research, these methods are used to assess the purity of the synthesized compound and to analyze the products of its reactions.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The purity of a synthesized batch of this compound can be determined by HPLC. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate the presence of impurities, such as unreacted starting materials or byproducts. HPLC can also be used to quantify the amount of this compound in a formulation or on a treated material after extraction.
Typical HPLC Parameters for Analysis of Urea-Formaldehyde Derivatives:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol |
| Detection | UV detector (typically around 200-220 nm) or Refractive Index Detector |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or slightly elevated |
These parameters are based on general methods for analyzing urea-formaldehyde compounds. tandfonline.comresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be employed to identify volatile byproducts of its synthesis or degradation products.
For instance, any unreacted volatile starting materials or low molecular weight side products could be detected. Furthermore, pyrolysis-GC-MS, where the sample is heated to a high temperature to induce decomposition, can provide information about the structure of the compound by analyzing its fragmentation pattern. The mass spectrometer provides a unique mass spectrum for each separated component, which can be used for its identification by comparing it to a library of known spectra. The long stearyl chain, upon fragmentation, would likely produce a series of characteristic alkyl fragments.
Morphological and Microstructural Characterization of Treated Materials
When this compound is applied to materials such as textiles, it alters their surface morphology and microstructure. Techniques that can probe these changes at the micro and nano-scale are crucial for understanding the performance of the treated materials.
Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography of materials at high magnifications. By comparing SEM images of a fabric before and after treatment with this compound, it is possible to observe the formation of a coating or the modification of the fiber surface. The presence of a smoother, more uniform surface is often indicative of a successful treatment.
Atomic Force Microscopy (AFM) provides even higher resolution imaging of the surface, allowing for the characterization of surface roughness at the nanometer scale. AFM can quantify changes in surface roughness and provide insights into the distribution of the finishing agent on the fiber surface. An increase in surface roughness might be observed depending on the application method and the concentration of the treatment.
These morphological and microstructural analyses are critical for correlating the chemical treatment with the final properties of the material, such as its water repellency, wrinkle resistance, and feel.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface and Internal Structures
No studies were found that utilized SEM or TEM to analyze the surface or internal structures of materials treated with this compound.
X-ray Diffraction (XRD) for Crystallinity and Orientation Studies
No XRD data or analysis pertaining to the crystallinity or orientation of this compound or its effect on treated substrates were available in the search results.
Thermal Analysis in Reaction and Material Studies
Differential Scanning Calorimetry (DSC) for Curing Behavior and Phase Transitions
Specific DSC thermograms, data tables, or discussions on the curing behavior and phase transitions of this compound could not be found.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles of Treated Materials
Information regarding the thermal stability and degradation profiles of materials treated with this compound, as determined by TGA, was not available in the provided literature.
Computational and Theoretical Investigations of N,n Dimethylol N Stearylurea
Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the reaction pathways and determining the energetics of chemical processes. The formation of the N,N-dimethylol moiety in N,N-Dimethylol-N'-stearylurea proceeds via the reaction of the urea (B33335) group with formaldehyde (B43269), a process extensively studied in the context of urea-formaldehyde (UF) resins.
Theoretical studies on the initial hydroxymethylation of urea under alkaline conditions are directly relevant. The reaction involves the nucleophilic addition of a urea anion to formaldehyde. Computational models have been used to determine the potential energy barriers for the formation of monomethylolurea, N,N'-dimethylolurea, and trimethylolurea. These calculations suggest that the reactivity of the -NH2 and -NH- groups are comparable, with steric hindrance being a key factor that prevents the formation of tetramethylolurea.
Investigations into the subsequent condensation reactions, which lead to the formation of methylene (B1212753) or ether linkages in UF resins, have also been performed. A notable theoretical study proposed a new E1cb (unimolecular elimination of conjugate base) mechanism for the base-catalyzed condensation, challenging the previously assumed SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.com The calculated potential energy barrier for the E1cb pathway was found to be significantly lower, at approximately 59.6 kJ/mol, suggesting it is a more kinetically feasible route. mdpi.com
The energetics of various condensation reactions, such as the formation of methylene linkages, ether linkages, and uron structures, have been computationally explored. mdpi.com These calculations help in understanding the competitive formation of different structural motifs, which is crucial for predicting the final structure and properties of polymers derived from methylolureas.
Table 1: Calculated Potential Energy Barriers for Urea-Formaldehyde Reactions (Analogous System)
| Reaction Step | Proposed Mechanism | Calculated Potential Energy Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Methyleneurea (B13816848) Intermediate Formation | E1cb | 59.6 | mdpi.com |
| Uron Formation | Michael Addition | 31.3 | mdpi.com |
| N,N'-dimethylolurea Formation | SN2 | ~198.8 | asianpubs.org |
This table presents data from theoretical studies on the urea-formaldehyde system, which serves as a model for the formation of the N,N-dimethylol group in this compound.
Molecular Dynamics Simulations of Compound-Substrate Interactions
Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic interactions between molecules and substrates over time. For a molecule like this compound, which has a long, hydrophobic stearyl tail and a polar, reactive dimethylolurea (B1678115) headgroup, MD simulations can provide invaluable insights into its behavior at interfaces, such as on the surface of textiles or other materials.
While direct MD studies of this compound are scarce, simulations of analogous systems can illuminate its potential interactions. For instance, MD simulations have been widely used to investigate the adsorption of polymers and surfactants on cellulose (B213188) surfaces. mdpi.comrsc.org These studies reveal that the interaction is governed by a combination of hydrogen bonding from polar groups and van der Waals interactions from nonpolar segments.
In the case of this compound interacting with a cellulosic substrate, it is expected that:
The dimethylolurea headgroup would form strong hydrogen bonds with the hydroxyl groups present on the cellulose surface.
The long stearyl tail , being hydrophobic, would likely align itself away from the hydrophilic cellulose surface if in an aqueous environment, or interact with hydrophobic regions of the substrate. These long alkyl chains could also exhibit significant van der Waals interactions with each other, leading to self-assembly or ordered layers on the substrate.
MD simulations can be employed to calculate key parameters such as the binding energy between the molecule and the substrate, the orientation and conformation of the adsorbed molecule, and the dynamics of the adsorption process. Such simulations would be crucial in understanding its role as a surface finishing agent, for example, in textiles, by revealing how it anchors to the fibers and presents the stearyl chains to alter surface properties like hydrophobicity.
Table 2: Key Interaction Types in MD Simulations of Amphiphilic Molecules on Cellulose (Analogous System)
| Molecular Moiety | Substrate Group (Cellulose) | Dominant Interaction Type | Expected Contribution for this compound |
|---|---|---|---|
| Polar Headgroup (-OH, -NH) | Hydroxyl (-OH) | Hydrogen Bonding, Electrostatic | Strong anchoring to the substrate |
Structure-Activity Relationship (SAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical properties. nih.gov For a molecule like this compound, QSAR can be a valuable tool for designing new derivatives with enhanced performance characteristics, such as improved surface adhesion, hydrophobicity, or reactivity.
SAR studies on related urea derivatives have identified key molecular descriptors that influence their activity. For instance, in studies of bisaryl urea anticancer agents, it was found that lipophilic and electron-withdrawing substituents significantly enhanced their desired activity. nih.govacs.org The lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter.
For this compound, a SAR model would likely consider descriptors such as:
Topological descriptors: Molecular size, shape, and degree of branching.
Electronic descriptors: Dipole moment, polarizability, and partial charges on the urea and methylol groups.
By building a QSAR model based on a set of N-acyl-N,N'-dimethylolurea analogues with varying alkyl chain lengths and substituents, one could predict the properties of novel compounds without the need for synthesis and experimental testing. For example, such a model could predict how shortening or branching the alkyl chain would affect the compound's performance as a water repellent. This predictive capability is essential for the rational design of new functional chemicals with tailored properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Urea |
| Formaldehyde |
| Monomethylolurea |
| N,N'-dimethylolurea |
| N,N-dimethylolurea |
| Trimethylolurea |
| Tetramethylolurea |
Emerging Research Areas and Future Perspectives for N,n Dimethylol N Stearylurea
Sustainable Synthesis and Application Methodologies
The traditional synthesis of urea-based finishing agents often involves formaldehyde (B43269) and petroleum-based solvents, raising environmental and health concerns. Emerging research is focused on aligning the synthesis and application of functional ureas with the principles of green chemistry.
Sustainable Synthesis: Future synthetic routes are being designed to minimize environmental impact. Key areas of investigation include:
Solvent-Free Reactions: Performing reactions without a solvent medium reduces waste and eliminates the need for volatile organic compounds (VOCs). Research into solvent-free alkylation of urea (B33335) has shown high yields and efficiency. researchgate.net
Use of Greener Solvents: When solvents are necessary, the focus is shifting to eco-friendly alternatives like deep eutectic solvents (DES), which are often biodegradable, non-toxic, and recyclable. rsc.org A dual-role DES can act as both the reaction medium and a catalyst, streamlining the process. rsc.org
Carbon Dioxide as a Feedstock: A significant advancement is the use of carbon dioxide (CO2) as a C1 source to replace more hazardous phosgene (B1210022) derivatives in urea synthesis. nih.govcolab.ws This approach not only utilizes a greenhouse gas but also offers a pathway to more sustainable production. nih.govureaknowhow.com
Bio-Based Raw Materials: The stearyl group is derivable from stearic acid, a fatty acid readily available from plant and animal fats, offering a renewable feedstock alternative to petrochemicals.
Eco-Friendly Application Methods: The application of textile finishes is a resource-intensive process. Sustainable methodologies aim to reduce the consumption of water, energy, and auxiliary chemicals.
Plasma Treatment: This dry process uses ionized gases to modify the surface of a textile, enhancing its reactivity towards the finishing agent and reducing the need for water and chemicals. colourinn.intextilelearner.net
Ultrasonic-Assisted Finishing: The use of ultrasonic waves can increase the rate of chemical uptake and reaction at lower temperatures, thereby saving energy and reducing processing times. textilelearner.networdpress.com
Digital Printing Technology: For precise application, digital printing or coating techniques can apply the finishing agent exactly where it is needed, drastically cutting down on chemical waste compared to traditional padding methods. colourinn.in
| Methodology | Principle | Key Sustainability Advantage | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reaction proceeds without a solvent medium. | Eliminates VOCs and reduces chemical waste. | researchgate.netcolab.ws |
| Deep Eutectic Solvents (DES) | Use of a biodegradable and recyclable solvent system. | Reduces reliance on petroleum-based solvents. | rsc.org |
| Plasma Treatment | Surface modification using ionized gas. | Dry process; significantly reduces water and chemical use. | colourinn.intextilelearner.net |
| Ultrasonic Finishing | Uses sound energy to enhance reaction rates. | Lowers energy consumption by enabling lower process temperatures. | textilelearner.networdpress.com |
Integration with Nanotechnology in Advanced Material Systems
Nanotechnology offers a transformative approach to enhancing material properties. The integration of nanoparticles with finishing agents like N,N-Dimethylol-N'-stearylurea can create advanced composite systems with synergistic or novel functionalities. bohrium.com Urea-formaldehyde (UF) resins, which are chemically similar to the reactive portion of this compound, have been successfully reinforced with various nanomaterials. mdpi.comnih.gov
Enhanced Mechanical and Thermal Properties: The incorporation of nanofillers such as nano-silica (SiO2), zinc oxide (ZnO), and nanocellulose into urea-based resins has been shown to improve mechanical strength, bonding ability, and thermal stability. nih.govmdpi.com For instance, adding nano-SiO2 to UF resins significantly increases bonding strength. nih.gov Similarly, reactive halloysite (B83129) nanotubes have been used to create UF nanocomposites with better stability and water resistance. nih.gov
Reduced Formaldehyde Emission: A critical benefit of adding certain nanoparticles is the reduction of free formaldehyde emissions. Nanoparticles like halloysite nanotubes and nano-SiO2 can adsorb free formaldehyde within the resin matrix, making the final product safer. nih.govnih.gov
Adding Novel Functionalities: Nanoparticles can impart specific functions to the finished material. Silver (Ag) nanoparticles can provide potent antimicrobial properties, while titanium dioxide (TiO2) or zinc oxide (ZnO) nanoparticles can offer UV protection. bohrium.comresearchgate.net The combination of this compound with these nanoparticles could yield a single-application finish that provides water repellency, wrinkle resistance, antimicrobial activity, and UV blocking.
The successful fabrication of these nanocomposites relies on achieving a uniform dispersion of the nanoparticles within the resin matrix. Techniques like in situ polymerization, where the resin is polymerized in the presence of the nanoparticles, are effective in preventing agglomeration and ensuring strong interfacial bonding. nih.gov
Development of Multifunctional Finishing Agents with Enhanced Properties
The chemical structure of this compound is inherently multifunctional. The two N-methylol groups can form cross-links with hydroxyl-containing substrates like cellulose (B213188), imparting dimensional stability and wrinkle resistance, similar to agents like Dimethylol Ethylene Urea (DMEU). fineotex.com Simultaneously, the long, hydrophobic stearyl (C18) tail orients away from the substrate, creating a low-energy surface that repels water.
Future research is aimed at leveraging this dual nature to develop single-package finishing agents that streamline textile processing by reducing the number of required treatments. jindunchemistry.com The goal is to create finishes that provide a combination of desirable properties, such as:
Wrinkle Resistance and Water Repellency: The primary functions derived directly from the compound's structure.
Softening: The long alkyl chain can reduce inter-fiber friction, imparting a soft feel to the fabric, potentially reducing the need for separate softening agents.
Anti-pilling: By binding fibers together at the surface, the crosslinking action can reduce the formation of pills on fabrics, especially synthetics and their blends. dymachem.com
Enhanced Dye Fixation: The polymer network formed on the fiber surface during curing can physically entrap dye molecules, potentially improving wash fastness.
The development of such agents focuses on optimizing the balance of properties. For example, the concentration of the agent and the curing conditions (temperature, time, catalyst) must be carefully controlled to achieve effective crosslinking for wrinkle resistance without creating an overly stiff or brittle finish that would compromise the fabric's feel and strength.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To optimize the application of finishing agents and ensure consistent quality, there is a growing interest in monitoring the curing or crosslinking reactions in real-time. In-situ monitoring provides immediate feedback on the chemical and physical changes occurring within the material as it is being processed.
For a compound like this compound reacting with a textile substrate, the key process to monitor is the condensation reaction of the N-methylol groups with the hydroxyl groups of cellulose.
Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring chemical changes. jasco-global.com Real-time in-situ FTIR spectroscopy can track the curing of urea-formaldehyde and related resins by observing the changes in specific absorption bands. chimarhellas.comnih.gov For instance, one can monitor the decrease in the intensity of bands associated with methylol groups (~990 cm⁻¹) and the hydroxyl groups of the substrate, alongside the formation of ether cross-links (C-O-C). nih.gov
Evanescent Wave Spectroscopy: This fiber-optic-based method allows for the monitoring of reactions directly at the interface between the fiber (sensor) and the resin. scispace.com This is particularly relevant for textile finishing, as it can provide specific information about the crosslinking reactions occurring at the fiber surface. scispace.com
Other Advanced Techniques: Other methods being explored for in-situ monitoring of polymerization and crosslinking include magnetic levitation (MagLev), which tracks density changes, and energy-dispersive X-ray diffraction (EDXRD), which can monitor phase transformations in real-time during processes like reactive extrusion. nih.govbam.de These advanced techniques offer unprecedented control over the manufacturing process, enabling optimization for both efficiency and final product performance. bam.de
| Technique | Principle of Operation | Information Gained | Reference |
|---|---|---|---|
| In-Situ FTIR Spectroscopy | Measures changes in vibrational absorption bands of functional groups in real-time. | Rate of consumption of reactants (e.g., N-methylol) and formation of products (ether cross-links). | chimarhellas.comnih.gov |
| Evanescent Wave Spectroscopy | Uses an optical fiber to probe the chemical environment directly at the fiber/resin interface. | Specific kinetics of surface reactions and cross-linking at the substrate interface. | scispace.com |
| Magnetic Levitation (MagLev) | Monitors the change in density of a reacting system by observing its levitation height in a paramagnetic fluid. | Rate and extent of polymerization and cross-linking through density changes. | nih.gov |
Tailoring Reactivity and Selectivity for Novel Substrates and Applications
The effectiveness of this compound depends on the controlled reactivity of its N-methylol groups and its interaction with various substrates. Future research will focus on tailoring these aspects to broaden its applicability.
Controlling Reactivity: The crosslinking reaction is typically acid-catalyzed. The choice of catalyst, pH, and temperature profoundly influences the reaction rate. Milder catalysts or conditions can prevent substrate damage (e.g., loss of strength in cotton) while still achieving effective crosslinking. The steric hindrance from the bulky stearyl group may also influence the reactivity of the adjacent dimethylol urea moiety, a factor that requires systematic study to optimize application conditions.
Enhancing Selectivity: In some applications, it may be desirable to have the agent react selectively with one type of fiber in a blend. Research into selective N-alkylation of amines demonstrates that high selectivity can be achieved by carefully choosing catalysts and reaction conditions. nih.govresearchgate.net Applying these principles could allow for the targeted modification of specific fibers. For example, in a cotton/polyester (B1180765) blend, conditions could be optimized for the N-methylol groups to react primarily with the cellulose in the cotton, leaving the polyester unmodified.
Adapting for Novel Substrates: While cellulose is the primary target for N-methylol reagents, there is potential for application on other substrates. Fibers rich in other functional groups, such as the amide groups in wool or nylon, could potentially react under different catalytic conditions. Tailoring the reactivity could also involve modifying the chemical structure of the finishing agent itself, for instance, by changing the length or functionality of the alkyl chain to tune its hydrophobic properties or its compatibility with different synthetic fibers.
By fine-tuning the reactivity and selectivity, finishing agents based on the this compound structure can be adapted for a wider range of textiles and advanced materials, opening up new markets and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dimethylol-N'-stearylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a stepwise approach: (1) React stearylamine with dimethylol urea under acidic or basic catalysis, adjusting molar ratios (1:1 to 1:2) to maximize yield. (2) Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to stabilize intermediates . (3) Monitor reaction progress via TLC or HPLC, optimizing temperature (60–100°C) and solvent polarity (e.g., DMF or acetonitrile) . (4) Validate purity using gas-liquid chromatography (GLC) with flame ionization detection, targeting ≥99% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Combine:
- FT-IR : Identify functional groups (e.g., urea C=O stretch ~1640 cm⁻¹, hydroxyl groups from dimethylol ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylol protons at δ 4.5–5.0 ppm, stearyl chain protons at δ 0.8–1.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (expected m/z ~455 for C₂₁H₄₂N₂O₃) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols by:
- Documenting precise stoichiometry, solvent grades, and catalyst batches.
- Calibrating equipment (e.g., thermocouples for temperature control).
- Sharing raw spectral data and chromatograms for cross-validation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in crosslinking reactions with cellulose or proteins?
- Methodological Answer : Investigate via:
- Kinetic Studies : Monitor reaction rates under varying pH (4–9) and temperature (25–80°C) to identify rate-determining steps.
- Computational Modeling : Use DFT (Density Functional Theory) to map electron density shifts during nucleophilic attack by cellulose hydroxyl groups .
- SEM/EDS : Analyze crosslinked matrices for spatial distribution of nitrogen (from urea) and carbon (from stearyl chains) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) for this compound derivatives?
- Methodological Answer : Address discrepancies by:
- Meta-Analysis : Compare datasets for variables like microbial strains, concentration ranges, and assay conditions (e.g., broth microdilution vs. disk diffusion).
- Dose-Response Curves : Establish EC₅₀ values across ≥3 independent replicates.
- Control Experiments : Test for solvent interference (e.g., DMSO cytotoxicity) and include positive controls (e.g., chloramphenicol) .
Q. What strategies mitigate degradation of this compound during long-term storage in aqueous formulations?
- Methodological Answer : Optimize stability via:
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months, analyzing degradation products (e.g., formaldehyde release) via HPLC-UV .
- Lyophilization : Test freeze-dried formulations for moisture content (<1%) using Karl Fischer titration .
- Antioxidant Additives : Screen agents like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w to inhibit oxidation .
Methodological and Analytical Considerations
Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?
- Methodological Answer :
- Aquatic Toxicity Assays : Use Daphnia magna or Vibrio fischeri to measure EC₅₀ of hydrolysis products.
- Soil Microcosms : Analyze microbial diversity shifts via 16S rRNA sequencing after 30-day exposure .
- LC-MS/MS : Quantify formaldehyde and stearylamine residues in leachates .
Q. What advanced chromatographic techniques improve separation and quantification of this compound in complex matrices?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30 v/v) mobile phase, detecting at 210 nm .
- GC-MS : Derivatize polar groups (e.g., silylation of hydroxyls) for enhanced volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
